molecular formula C4H4F2MgO4 B3371203 Magnesium fluoroacetate CAS No. 63905-88-4

Magnesium fluoroacetate

Cat. No.: B3371203
CAS No.: 63905-88-4
M. Wt: 178.37 g/mol
InChI Key: LFDKGAGSXQRVIR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium fluoroacetate is an organofluorine compound that contains magnesium, fluorine, and acetate ions. It is known for its high toxicity and is used primarily as a pesticide. The compound is similar to sodium fluoroacetate, which is also used as a rodenticide. This compound is a colorless, odorless crystalline substance that is highly soluble in water.

Preparation Methods

Magnesium fluoroacetate can be synthesized through various methods. One common method involves the reaction of magnesium acetate with fluoroacetic acid. The reaction typically occurs in an aqueous solution and requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods often involve the use of magnesium chloride and sodium fluoroacetate, which react to form this compound and sodium chloride as a byproduct.

Chemical Reactions Analysis

Magnesium fluoroacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to produce carbon dioxide and fluoride ions.

    Reduction: Reduction reactions can convert this compound to less toxic compounds.

    Substitution: In substitution reactions, the fluoroacetate group can be replaced by other functional groups, leading to the formation of various derivatives. Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include carbon dioxide, fluoride ions, and various organic derivatives.

Scientific Research Applications

Magnesium fluoroacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules.

    Biology: The compound is studied for its effects on cellular metabolism and enzyme activity.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly in targeting specific metabolic pathways.

    Industry: this compound is used in the production of certain polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of magnesium fluoroacetate involves its conversion to fluoroacetate ions in the body. These ions inhibit the enzyme aconitase in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular respiration. This inhibition ultimately results in the cessation of ATP production, causing cell death. The molecular targets include aconitase and other enzymes involved in the citric acid cycle.

Comparison with Similar Compounds

Magnesium fluoroacetate is similar to other fluoroacetate compounds, such as sodium fluoroacetate and potassium fluoroacetate. it is unique in its use of magnesium as the cation, which can influence its solubility and reactivity. Similar compounds include:

    Sodium fluoroacetate: Used as a rodenticide and has similar toxicological properties.

    Potassium fluoroacetate: Also used as a pesticide and shares similar mechanisms of action.

    Calcium fluoroacetate: Less commonly used but has similar chemical properties.

This compound stands out due to its specific applications in industrial and research settings, where its unique properties are leveraged for various chemical processes.

Properties

IUPAC Name

magnesium;2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3FO2.Mg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDKGAGSXQRVIR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])F.C(C(=O)[O-])F.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2MgO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-49-0 (Parent)
Record name Acetic acid, fluoro-, magnesium(II) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60213553
Record name Acetic acid, fluoro-, magnesium(II) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-88-4
Record name Acetic acid, fluoro-, magnesium(II) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, fluoro-, magnesium(II) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium fluoroacetate
Reactant of Route 2
Magnesium fluoroacetate
Reactant of Route 3
Magnesium fluoroacetate
Reactant of Route 4
Magnesium fluoroacetate
Reactant of Route 5
Magnesium fluoroacetate
Reactant of Route 6
Magnesium fluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.